4-Methylpiperazine-2-carboxylic acid

概述

描述

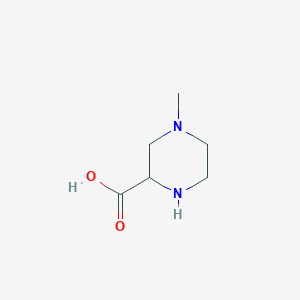

4-Methylpiperazine-2-carboxylic acid is an organic compound with the molecular formula C6H12N2O2. It belongs to the class of piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated peptide synthesis techniques, such as the Merrifield solid-phase method. This method simplifies the synthesis process by covalently bonding the growing amino acid chain to small beads of a polymer resin .

化学反应分析

Types of Reactions: 4-Methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether.

Substitution: Primary alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted piperazine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

4-MPCA serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and cardiovascular disorders. Its structural properties facilitate the development of drugs with improved efficacy and safety profiles.

- Case Study : Research has indicated that derivatives of 4-MPCA exhibit significant activity against various neurological conditions. For instance, compounds derived from 4-MPCA have been tested for their ability to modulate neurotransmitter systems, showing promise in treating anxiety and depression .

Table 1: Pharmacological Activities of 4-MPCA Derivatives

| Compound | Target Condition | Activity (MIC) | Reference |

|---|---|---|---|

| Derivative A | Neurological Disorders | 0.5 µg/mL | |

| Derivative B | Cardiovascular Issues | 1.0 µg/mL | |

| Derivative C | Antimycobacterial Activity | 1.25 µg/mL |

Biochemical Research

Enzyme Interaction Studies

4-MPCA is extensively used in biochemical research to study enzyme interactions and protein synthesis. Its role as a nucleophile allows it to participate in various biochemical reactions, making it valuable for understanding metabolic pathways.

- Case Study : In one study, 4-MPCA was employed to investigate its effects on enzyme kinetics, revealing insights into the mechanisms of action for specific enzymes involved in metabolic disorders .

Polymer Science

Material Development

In polymer science, 4-MPCA is utilized as a building block for synthesizing advanced materials. Its incorporation into polymer formulations enhances properties such as flexibility and durability.

- Application Example : The addition of 4-MPCA into polyurethanes has been shown to improve mechanical properties while maintaining thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

Quality Control Applications

The compound is also employed in analytical chemistry for detecting and quantifying related substances. This application is crucial in pharmaceutical manufacturing for ensuring product quality and compliance with regulatory standards.

- Example Procedure : High-performance liquid chromatography (HPLC) methods utilizing 4-MPCA as a standard have been developed to assess the purity of pharmaceutical products .

Industrial Applications

Chemical Synthesis

Beyond its medicinal uses, 4-MPCA serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules across various industries.

作用机制

The mechanism of action of 4-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of covalent bonds with electrophilic centers . This interaction is crucial in the synthesis of complex organic molecules and pharmaceuticals.

相似化合物的比较

2-Methylpiperazine: Another piperazine derivative with similar structural features.

4-Methylpiperazine-1-carboxylic acid: A closely related compound with a different substitution pattern.

Uniqueness: 4-Methylpiperazine-2-carboxylic acid is unique due to its specific substitution on the piperazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

生物活性

Overview

4-Methylpiperazine-2-carboxylic acid (4-MPCA) is a piperazine derivative that has garnered attention in various fields of biological and medicinal chemistry. Its structure includes a six-membered piperazine ring with a carboxylic acid functional group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of 4-MPCA, highlighting its mechanisms of action, biochemical properties, and applications in research and medicine.

- Molecular Formula : C₆H₁₂N₂O₂

- Molecular Weight : Approximately 144.17 g/mol

- Structure : Contains a piperazine ring with a methyl group and a carboxylic acid group.

4-MPCA exhibits its biological effects through several mechanisms:

- Interaction with Receptors : As a piperazine derivative, 4-MPCA may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Modulation : The compound has been shown to interact with various enzymes, affecting their activity. For example, it can alter the catalytic efficiency of proteases and other enzymes by binding to their active or allosteric sites.

- Gene Expression : 4-MPCA can influence gene expression by interacting with transcription factors, potentially leading to changes in protein synthesis and cellular responses .

Cellular Effects

The biological activity of 4-MPCA includes:

- Cell Signaling : It modulates key signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Gene Regulation : The compound can affect the phosphorylation status of proteins, altering signal transduction pathways.

- Transport Mechanisms : 4-MPCA is transported across cell membranes via specific transporters, influencing its distribution within cells.

Case Studies

-

Alzheimer’s Disease Research :

- A study investigated the use of piperazine derivatives, including 4-MPCA, as multitarget-directed ligands (MTDLs) for treating Alzheimer’s disease. The findings indicated that certain derivatives showed selective inhibition of acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Proliferation :

Pharmaceutical Development

4-MPCA serves as a precursor in the synthesis of various pharmaceuticals aimed at treating neurological and cardiovascular conditions. Its ability to modulate enzyme activity makes it valuable in drug development targeting specific biochemical pathways .

Biochemical Research

The compound is utilized extensively in biochemical studies to investigate enzyme interactions and protein synthesis mechanisms. Its role as a building block in organic synthesis further enhances its utility in creating complex molecules for research purposes .

Polymer Science

In polymer formulations, 4-MPCA is incorporated to improve properties such as flexibility and durability, making it beneficial for advanced material production .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Methylpiperazine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step routes, such as reductive amination of α-keto acids using ammonia and reducing agents (e.g., NaBH₄) or amidomalonate synthesis. For stereochemical control, chiral starting materials like amino acids (e.g., L-glutamic acid) can be employed, followed by deprotection and cyclization . Optimization strategies include adjusting pH (6.5–7.5 for reductive amination), temperature (25–40°C), and solvent systems (e.g., THF/water mixtures). Solid-phase synthesis using resin-bound intermediates may improve purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound using advanced analytical techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C4) and monitor reaction progress.

- X-ray crystallography : Resolve stereochemistry by analyzing crystal structures of derivatives (e.g., salts with aromatic carboxylic acids) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with ethanol/hexane mobile phases to separate enantiomers .

Q. What biological screening approaches are recommended for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method or receptor binding using radioligand displacement (e.g., serotonin receptors).

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

- Neuroactivity : Evaluate effects on neuronal cells via calcium imaging or patch-clamp electrophysiology, particularly given its detection in plant extracts linked to neuropathology .

Advanced Research Questions

Q. How do computational modeling techniques enhance the understanding of this compound's interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses with targets like G-protein-coupled receptors (GPCRs). Adjust scoring functions to account for protonation states of the piperazine ring .

- MD simulations : Run 100-ns trajectories in GROMACS to study conformational stability in lipid bilayers, focusing on hydrogen bonding with carboxylate groups .

- QSAR models : Corporate substituent effects (e.g., methyl vs. benzyl groups) to predict bioavailability and toxicity .

Q. What strategies are effective in resolving contradictory data regarding the reactivity or bioactivity of this compound in different experimental systems?

- Methodological Answer :

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF for substitution reactions) and assay conditions (e.g., buffer ionic strength).

- Meta-analysis : Compare datasets across studies (e.g., divergent IC₅₀ values for enzyme inhibition) using statistical tools like ANOVA.

- Mechanistic probes : Use isotopically labeled analogs (e.g., ¹⁵N-methyl) to track reaction pathways via MS/MS .

Q. How can crystallographic studies contribute to the structural elucidation of this compound complexes?

- Methodological Answer : Co-crystallize the compound with coformers (e.g., oxalic acid) to stabilize hydrogen-bonded networks. Analyze packing motifs (e.g., chair vs. boat conformations of the piperazine ring) and quantify intermolecular interactions (O–H⋯N, C–H⋯O) using Mercury software . For polymorph screening, vary crystallization solvents (e.g., ethanol vs. acetonitrile) .

属性

IUPAC Name |

4-methylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMBMKKMKAFQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423592 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721876-16-0 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。